1,2-Diphenylethane-1,2-diamine can be derived from various synthetic pathways, primarily involving the reduction of corresponding dioximes or through catalytic hydrogenation processes. It is classified under the category of 1,2-diamines, which are essential intermediates in organic synthesis due to their ability to participate in numerous chemical reactions.
The synthesis of 1,2-Diphenylethane-1,2-diamine can be achieved through multiple methods:
The molecular structure of 1,2-Diphenylethane-1,2-diamine features two phenyl rings connected by an ethane backbone with amine groups at both ends. The molecular formula is CHN, indicating that it contains 14 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.
Key structural characteristics include:
The mechanism of action for reactions involving 1,2-Diphenylethane-1,2-diamine typically involves nucleophilic attack by the amine nitrogen on electrophilic centers such as carbonyls or alkyl halides. For example:
These mechanisms are fundamental in organic synthesis applications where this diamine serves as a building block for more complex molecules.
1,2-Diphenylethane-1,2-diamine (DPEN), systematically named 1,2-diamino-1,2-diphenylethane, emerged as a pivotal chiral scaffold in the late 20th century. The compound exists as three stereoisomers: the meso form and two enantiomeric pairs designated as (1R,2R) and (1S,2S) [1] [9]. Early synthetic routes focused on reductive amination of benzil, yielding racemic mixtures that required resolution for enantiopure isolation [1]. The CAS registry numbers 35132-20-8 for (1R,2R)-DPEN and 29841-69-8 for (1S,2S)-DPEN became standardized references for procurement and research [9]. A critical breakthrough occurred in 2001 when DPEN-based catalysts enabled Ryōji Noyori’s Nobel Prize-winning work on asymmetric hydrogenation, establishing DPEN as a privileged ligand in transition metal catalysis [1]. The development of gram-scale resolution protocols using tartaric acid in 2006 further democratized access to enantiopure DPEN, accelerating its adoption in asymmetric synthesis [6].
Table 1: Key Properties of DPEN Stereoisomers
Property | (1R,2R)-DPEN | (1S,2S)-DPEN | meso-DPEN |
---|---|---|---|
CAS Registry Number | 35132-20-8 | 29841-69-8 | 29841-68-7 |
Specific Rotation [α]D | +106° (c=1, MeOH) | -106° (c=1, MeOH) | 0° (achiral) |
Melting Point | 79–83°C | 79–83°C | 92–94°C |
Molecular Formula | C₁₄H₁₆N₂ | C₁₄H₁₆N₂ | C₁₄H₁₆N₂ |
The C₂-symmetric backbone of enantiopure DPEN imposes a rigid, well-defined spatial arrangement of its two nitrogen atoms and phenyl rings. This rigidity arises from restricted rotation around the C–C bond connecting the stereogenic centers, enforced by steric interactions between the phenyl substituents [1] [9]. X-ray crystallographic analyses reveal a trans-diaxial conformation in the (1R,2R) and (1S,2S) enantiomers, with dihedral angles approaching 180° between N–C–C–N atoms [4]. This conformation optimizes N-lone pair orbital alignment for bidentate chelation, while the phenyl rings provide a hydrophobic pocket that influences substrate orientation in catalytic complexes [9]. In contrast, the meso diastereomer adopts a gauche conformation with mirror symmetry, rendering it achiral and less suited for asymmetric induction .
DPEN’s bidentate chelating capability enables formation of stable five-membered metallocycles with diverse transition metals. The nitrogen atoms function as σ-donors, while phenyl π-systems can engage in secondary interactions with metal centers or substrates [1] [9]. Key coordination modes include:
This versatility underpins DPEN’s role in molecular recognition and stereodirecting frameworks. For example, Cu(II)-(R,R)-DPEN complexes exhibit exceptional enantioselectivity in amino acid synthesis due to precise chiral environment control .
DPEN revolutionized asymmetric catalysis through Noyori’s second-generation ruthenium catalysts [(arene)Ru(DPEN)] for ketone hydrogenation. The mechanism involves metal-ligand bifunctional activation: the Ru center coordinates the carbonyl while the DPEN N–H proton transfers to the oxygen, achieving >99% ee in prochiral ketone reductions [1] [8]. A landmark derivative, TsDPEN (N-tosyl-1,2-diphenylethylenediamine), enabled asymmetric transfer hydrogenation (ATH) using HCO₂H/Et₃N as the hydride source. The [Ru(cymene)(TsDPEN)] complex catalyzes benzil reduction to (R,R)-hydrobenzoin with near-perfect enantioselectivity, illustrating DPEN’s power in desymmetrization reactions [1]:$$\ce{PhC(O)C(O)Ph + 2 H2 ->[{[Ru]/TsDPEN}] PhCH(OH)CH(OH)Ph}\quad (\text{>99\% ee})$$
Beyond metal catalysis, DPEN emerged as a scaffold for bifunctional organocatalysts. Primary amine functionalities activate carbonyls via enamine formation, while the vicinal amine serves as a Brønsted base or hydrogen-bond donor [6]. Notable advances include:
Table 2: Catalytic Systems Featuring DPEN Scaffolds
Catalyst Type | Representative Structure | Key Reaction | Performance |
---|---|---|---|
Transition Metal | [Ru(cymene)(S,S-TsDPEN)]Cl | Asymmetric Transfer Hydrogenation | >99% ee, TOF >500 h⁻¹ |
Thiourea Organocatalyst | (R,R)-DPEN-3,5-(CF₃)₂C₆H₃-thiourea | Vinylogous Aldol Reaction | 89% ee, 85% yield |
Primary Amine | (1R,2R)-DPEN sulfonamide | α-Alkylation of Aldehydes | 94% ee, >90% yield |
Bifunctional Salt | (R,R)-DPEN·2HCl | Diels-Alder Cycloaddition | 79% ee, 98% yield |
DPEN-enabled catalysts transformed synthetic planning through catalyst economy and reaction telescoping. The ligand’s stability permits catalyst loadings as low as 0.1 mol% in industrial hydrogenations, while its modular structure facilitates rapid optimization via N-substitution [1] [8]. Recent innovations exploit DPEN in multicatalytic cascades: Ru-TsDPEN mediates asymmetric reductive amination followed by chiral resolution without intermediate purification [6] [8]. Furthermore, DPEN-derived chiral stationary phases (CSPs) for HPLC enable enantiopurity analysis, creating self-optimizing systems where the same scaffold synthesizes and analyzes chiral molecules [6]. These advances cement DPEN’s status as a cornerstone of modern asymmetric synthesis, continually expanding the toolbox for pharmaceutical and fine chemical manufacturing.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7